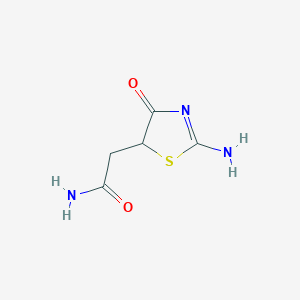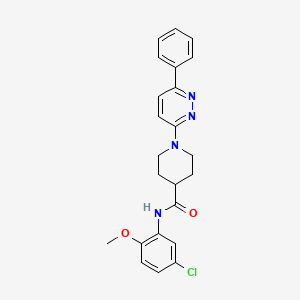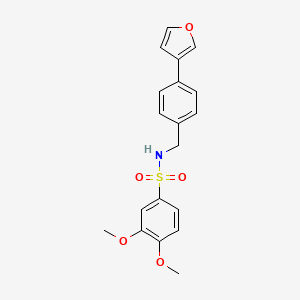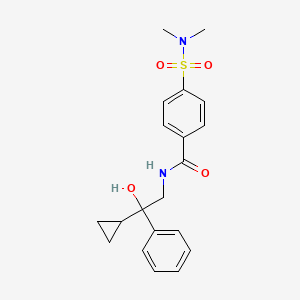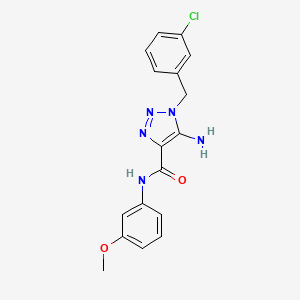![molecular formula C19H13ClN2O5 B2721603 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-13-3](/img/structure/B2721603.png)
6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the specific reactions involved, the conditions under which these reactions occur, and the yields of each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry (e.g., bond lengths and angles), its electronic structure (e.g., where the electrons are in the molecule), and its physical properties (e.g., boiling point, melting point, solubility).Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (e.g., color, density, melting point, boiling point) and its chemical properties (e.g., reactivity, stability).Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural elucidation of compounds similar to 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. These compounds often involve complex reactions to introduce or modify functional groups that confer desired chemical properties or biological activities. For instance, synthesis techniques might involve Claisen–Schmidt condensation or the Vilsmeier–Haack reaction, which are common in the preparation of coumarin derivatives and other heterocyclic compounds (Kenchappa et al., 2017; Ambati et al., 2017).
Biological Activity
The biological activity of these compounds is a significant area of interest. They have been studied for their antimicrobial, antioxidant, and antihyperglycemic properties, among others. For example, some derivatives have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability, indicating their potential as antioxidant agents. Additionally, their antihyperglycemic activity has been tested in vivo, showing a significant decrease in glucose concentration in models of diabetes (Kenchappa et al., 2017). Antimicrobial studies have also highlighted the efficacy of certain derivatives against bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (Bhat et al., 2013).
Antitumor and Anticancer Properties
Research into the antitumor and anticancer properties of compounds structurally related to 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has yielded promising results. The design and synthesis of novel derivatives aim to explore their potential in cancer treatment, with some compounds exhibiting moderate cytotoxic activity against various cancer cell lines, thus contributing to the development of new therapeutic agents (Yu et al., 2017).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about how to handle the compound safely.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.
Propiedades
IUPAC Name |
6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNBQHOIINKRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)
![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)
![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)
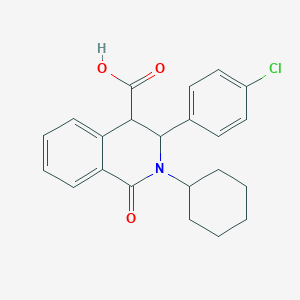
![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)
